molecular formula C14H15ClN2O3 B2602768 tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 2140326-75-4

tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate

Cat. No.: B2602768
CAS No.: 2140326-75-4
M. Wt: 294.74
InChI Key: JPPFYDRGNRTVDI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a chloro-substituted phenyl ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate typically involves the reaction of 4-chloro-3-(1,3-oxazol-5-yl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-chloro-3-(1,3-oxazol-5-yl)aniline and tert-butyl alcohol.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the oxazole ring distinguishes it from simpler carbamates and enhances its utility in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)10(6-9)12-7-16-8-19-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPFYDRGNRTVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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